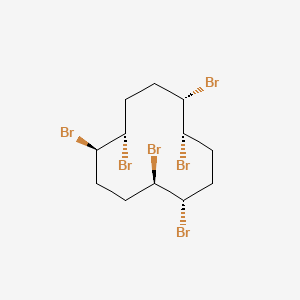
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- is a brominated organic compound with the molecular formula C12H18Br6 . It is a cyclic alkane with six bromine atoms attached to the carbon atoms in specific positions. This compound is known for its high density and melting point, making it a significant substance in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- typically involves the bromination of cyclododecane. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of bromination. The final product is purified through recrystallization or distillation to obtain high-purity Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form cyclododecanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Cyclododecane derivatives with different functional groups.
Reduction: Partially brominated cyclododecane.
Oxidation: Cyclododecanone and its derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized as a flame retardant in various materials due to its high bromine content.
Wirkmechanismus
The mechanism of action of Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form strong bonds with other molecules, leading to the formation of stable complexes. This property is exploited in its use as a flame retardant, where it helps to inhibit the combustion process by forming a protective layer on the material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10R)-
- Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5R,6S,9S,10S)-
- Hexabromocyclododecane (HBCD)
Uniqueness
Cyclododecane, 1,2,5,6,9,10-hexabromo-, (1R,2S,5S,6S,9S,10R)- is unique due to its specific stereochemistry, which affects its reactivity and interaction with other molecules. This stereochemistry makes it particularly effective as a flame retardant and in other applications where specific molecular interactions are crucial .
Eigenschaften
CAS-Nummer |
169102-57-2 |
|---|---|
Molekularformel |
C12H18Br6 |
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
(1R,2S,5S,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m0/s1 |
InChI-Schlüssel |
DEIGXXQKDWULML-IQMQYZSSSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](CC[C@@H]([C@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br |
Kanonische SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


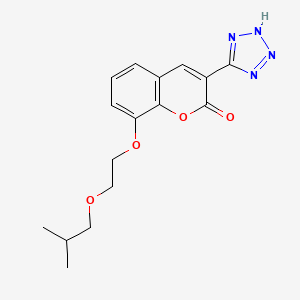
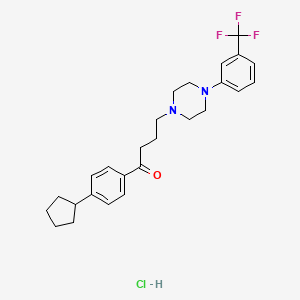
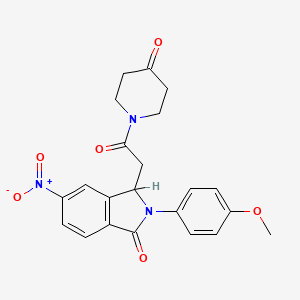
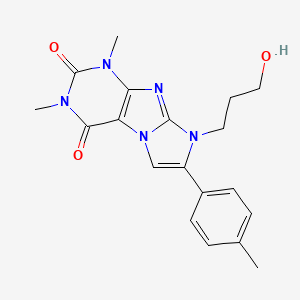
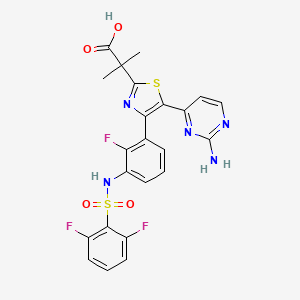
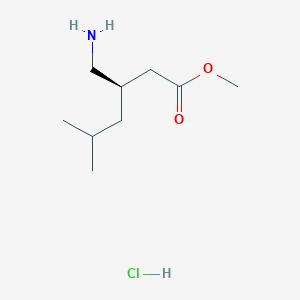
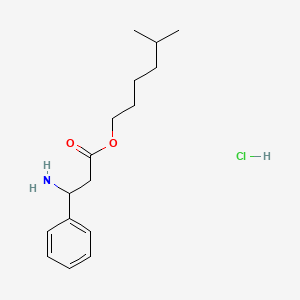
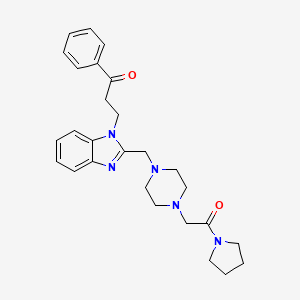
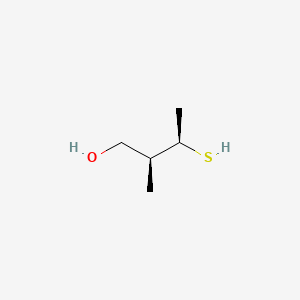
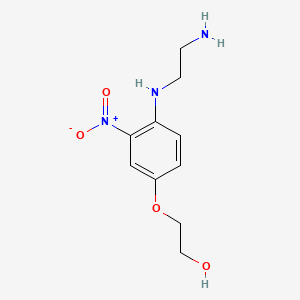
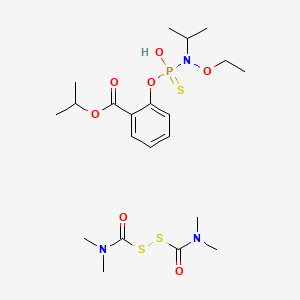
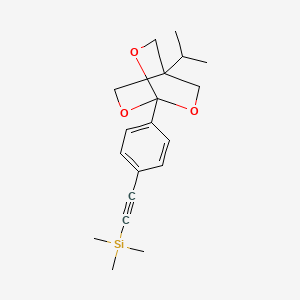
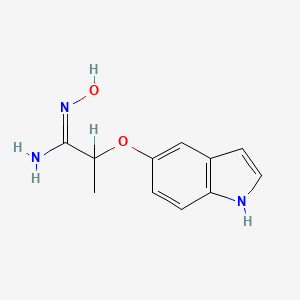
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)
